(+)-Nortilidine

Catalog No.
S578998
CAS No.
37815-44-4
M.F
C16H21NO2
M. Wt
259.34 g/mol
Availability
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* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(+)-Nortilidine

CAS Number

37815-44-4

Product Name

(+)-Nortilidine

IUPAC Name

ethyl (1S,2R)-2-(methylamino)-1-phenylcyclohex-3-ene-1-carboxylate

Molecular Formula

C16H21NO2

Molecular Weight

259.34 g/mol

InChI

InChI=1S/C16H21NO2/c1-3-19-15(18)16(13-9-5-4-6-10-13)12-8-7-11-14(16)17-2/h4-7,9-11,14,17H,3,8,12H2,1-2H3/t14-,16+/m1/s1

InChI Key

PDJZPNKVLDWEKI-ZBFHGGJFSA-N

SMILES

CCOC(=O)C1(CCC=CC1NC)C2=CC=CC=C2

Canonical SMILES

CCOC(=O)C1(CCC=CC1NC)C2=CC=CC=C2

Isomeric SMILES

CCOC(=O)[C@@]1(CCC=C[C@H]1NC)C2=CC=CC=C2

(1S,2R)-nortilidine is a ethyl 2-(methylamino)-1-phenylcyclohex-3-ene-1-carboxylate that is dextilidine in which one of the methyl groups attached to the nitrogen is replaced by hydrogen. Dextilidine is a prodrug for (1S,2R)-nortilidine, being metabolised to it by the liver. It has a role as a drug metabolite and an opioid analgesic. It is an enantiomer of a (1R,2S)-nortilidine.

(+)-Nortilidine is the primary, pharmacologically active N-demethylated metabolite of the opioid prodrug tilidine. In laboratory procurement, it is primarily sourced as an analytical reference standard for therapeutic drug monitoring and as a direct mu-opioid (MOP) receptor agonist for in vitro screening. Unlike its parent compound, (+)-Nortilidine does not require hepatic activation, making it the required baseline material for cell-based receptor assays, pharmacokinetic drug-drug interaction (DDI) modeling, and forensic LC-MS/MS quantification workflows [1].

Research Fit

Active metabolite reference standard for MOP receptor studies
Single enantiomer (1S,2R) – certified chiral identity
Direct use in vitro assays without prodrug conversion dependency
Analytical and forensic toxicology workflow compatibility

Substituting (+)-Nortilidine with the parent prodrug tilidine in in vitro assays results in severe target under-quantification, as tilidine lacks direct MOP receptor activity without CYP3A4 and CYP2C19-mediated hepatic N-demethylation. Conversely, substitution with the secondary metabolite bisnortilidine fails because it lacks the necessary receptor binding affinity to model primary analgesic effects. Furthermore, utilizing racemic nortilidine instead of the enantiomerically pure (+)-Nortilidine introduces variable binding kinetics, compromising assay reproducibility in precise pharmacological profiling and forensic calibrations where absolute peak resolution is mandatory [1].

Substitution Risk

Target
(+)-Nortilidine (1S,2R) – direct MOP agonist, no prodrug activation required
Substitute risk
Tilidine – only 6% oral systemic availability; donor-dependent CYP metabolism may shift exposure
Target
(+)-Nortilidine (1S,2R) – selective MOP signal, free of NMDA receptor cross-talk
Substitute risk
Racemic nortilidine – mixed MOP/NMDA profile due to (1R,2S) enantiomer; may confound selectivity data

Direct MOP Receptor Binding Affinity in CYP-Deficient Assays

In cell-based assays lacking hepatic enzymes, the parent drug tilidine exhibits negligible direct receptor activity. Quantitative studies using CHO-K1 cells expressing human MOP receptors demonstrate that (+)-Nortilidine inhibits forskolin-induced cAMP accumulation with an IC50 of 110 nM, whereas tilidine requires a concentration of 11 µM to achieve the same effect [1].

Evidence DimensionMOP receptor cAMP accumulation inhibition (IC50)
Target Compound Data110 nM
Comparator Or BaselineTilidine (11 µM)
Quantified Difference100-fold higher binding affinity
ConditionsCHO-K1 cells stably expressing human MOP receptors

Procuring (+)-Nortilidine is mandatory for in vitro MOP receptor screening where the absence of CYP450 enzymes renders the prodrug tilidine functionally inert.

MOP cAMP IC50
Head-to-head
110 nM vs 11,000 nM
Supports MOP assay sensitivity window
Human MOP in CHO-K1 cells; forskolin-induced cAMP assay

LC-MS/MS Differentiation from Terminal Metabolites

For metabolic clearance tracking, (+)-Nortilidine must be distinguished from the terminal metabolite bisnortilidine. (+)-Nortilidine serves as the primary active marker, retaining full MOP agonism, whereas bisnortilidine exhibits significantly lower receptor affinity and represents the deactivation pathway. Using pure (+)-Nortilidine as a calibration standard allows for the precise quantification of CYP3A4-mediated N-demethylation rates (Vmax of 85 nmol/mg/h for tilidine conversion) without signal interference from downstream bisnortilidine formation [1].

Evidence DimensionCYP3A4/CYP2C19 metabolic tracking suitability
Target Compound DataPrimary active marker (high MOP affinity)
Comparator Or BaselineBisnortilidine (inactive terminal marker)
Quantified DifferenceComplete differentiation of activation vs. deactivation pathways
ConditionsLiquid chromatography-tandem mass spectrometry (LC-MS/MS) of human liver microsomes

Ensures high-purity baseline calibration for therapeutic drug monitoring and drug-drug interaction (DDI) studies involving CYP3A4 inhibitors.

Spinal ED50
Head-to-head
29 nM vs 118 nM
Supports spinal antinociception model context
Intrathecal tail-flick in rats; naloxone-reversed

Purity and Reproducibility in Forensic Calibrations

In forensic blood and serum analysis, crude biological extracts or racemic mixtures fail to provide the absolute quantification required for legal and clinical thresholds. Procuring high-purity (+)-Nortilidine enables baseline resolution in capillary gas chromatography and LC-MS/MS, allowing detection limits down to the low nanogram range (100-250 µL blood stains) while completely separating the (+)-Nortilidine peak from tilidine and bisnortilidine [1].

Evidence DimensionChromatographic baseline resolution
Target Compound DataHigh-purity (+)-Nortilidine standard
Comparator Or BaselineCrude extracts / uncalibrated mixtures
Quantified DifferenceUnambiguous peak separation at low ng/mL concentrations
ConditionsCapillary gas chromatography with nitrogen-phosphorus detection of dried blood stains

Provides the necessary analytical reproducibility and legal defensibility for forensic toxicology workflows.

Systemic Availability
Cross-study
99% vs 6%
Supports direct PK research reference
Single oral dose 50 mg tilidine HCl in healthy volunteers
Vd / CL (IV)
Head-to-head
Vd 275 L vs 1326 L
Supports PBPK model input
IV PK in healthy volunteers; CL 749 vs 1198 mL/min
Enantiomer Pharmacology
Class-level
(1S,2R) MOP agonist; (1R,2S) NMDA antagonist
Enantiomer-attribution review context
ChEBI annotation; quantitative NMDA data limited

In Vitro Opioid Receptor Screening

Due to its 100-fold higher direct affinity for MOP receptors compared to tilidine, (+)-Nortilidine is the required active standard for cell-based assays (e.g., CHO-K1 systems) that lack the hepatic CYP450 enzymes necessary to activate prodrugs [1].

LC-MS/MS Calibration for Therapeutic Drug Monitoring

Procured as a high-purity analytical standard, (+)-Nortilidine enables precise quantification of patient metabolic profiles, allowing clinical laboratories to differentiate the active intermediate from the parent drug (tilidine) and the inactive terminal metabolite (bisnortilidine) [2].

CYP450 Drug-Drug Interaction Modeling

(+)-Nortilidine is utilized in human liver microsome assays to track CYP3A4 and CYP2C19 metabolic clearance rates, providing critical quantitative data for evaluating how concurrent medications (e.g., CYP inhibitors like ritonavir) affect opioid metabolism [2].

Application Fit Matrix

Application
Selection Property
Validation Focus
MOP receptor screening
Selective MOP full agonist standard
cAMP inhibition assay sensitivity window
Forensic & research toxicology
Active metabolite analytical reference
LC-MS/MS method validation in plasma
PBPK & DDI modeling
Well-characterized disposition probe
In vitro-in vivo extrapolation for CYP interactions
Enantioselective pharmacology
Single-enantiomer reference material
MOP/NMDA discrimination in chiral assays

XLogP3

3.1

Other CAS

37815-44-4

Wikipedia

(1S,2R)-nortilidine

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